molecular formula C8H10FNO2 B13610169 (s)-4-(1-Amino-2-hydroxyethyl)-2-fluorophenol

(s)-4-(1-Amino-2-hydroxyethyl)-2-fluorophenol

Cat. No.: B13610169
M. Wt: 171.17 g/mol
InChI Key: RTUHFQCQTIEVGW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(s)-4-(1-Amino-2-hydroxyethyl)-2-fluorophenol is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-4-(1-Amino-2-hydroxyethyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and ethylene oxide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-4-(1-Amino-2-hydroxyethyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

4-[(1S)-1-amino-2-hydroxyethyl]-2-fluorophenol

InChI

InChI=1S/C8H10FNO2/c9-6-3-5(7(10)4-11)1-2-8(6)12/h1-3,7,11-12H,4,10H2/t7-/m1/s1

InChI Key

RTUHFQCQTIEVGW-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)F)O

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)F)O

Origin of Product

United States

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